molecular formula C11H12F3NO B2605848 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine CAS No. 1314697-80-7

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Cat. No. B2605848
CAS RN: 1314697-80-7
M. Wt: 231.218
InChI Key: JEJLXNLECOMLBX-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine” is a chemical compound with the CAS Number: 1314697-80-7 . It has a molecular weight of 231.22 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F3NO/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5H,1,6-7,15H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Trifluoromethyl Substituents in Drug Design

  • Antitubercular Drug Design : Trifluoromethyl substituents have been highlighted for their significant role in modulating the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The introduction of a trifluoromethyl group to antituberculosis agents has been shown to improve their potency, suggesting its value in the development of new antitubercular therapies (Thomas, 1969).

Radical Cyclizations in Organic Synthesis

  • Regiochemistry Control : Studies on radical cyclizations have demonstrated the ability to control the regiochemistry of cyclization reactions, which is crucial for synthesizing carbo- and heterocyclic compounds. These findings have applications in creating physiologically active compounds, including natural products and potential therapeutic agents (Ishibashi & Tamura, 2004).

Degradation and Environmental Impact of Fluorinated Compounds

  • Nitisinone Degradation Study : A study on the degradation processes of nitisinone, a compound with a trifluoromethyl group, provides insight into its environmental stability and potential degradation products. Understanding the stability and degradation pathways of such compounds is essential for assessing their environmental impact and for the development of safer pharmaceuticals (Barchańska et al., 2019).

Cyclobutane-Containing Compounds

  • Biological Activities : Research on cyclobutane-containing alkaloids, which share a structural motif with the given chemical name, has shown that these compounds possess a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. This highlights the potential of cyclobutane as a core structure in drug discovery (Sergeiko et al., 2008).

Safety and Hazards

The safety information for “1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5H,1,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLXNLECOMLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314697-80-7
Record name 1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
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